2-Methylcyclobutane-1-thiol

Catalog No.
S13798387
CAS No.
M.F
C5H10S
M. Wt
102.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylcyclobutane-1-thiol

Product Name

2-Methylcyclobutane-1-thiol

IUPAC Name

2-methylcyclobutane-1-thiol

Molecular Formula

C5H10S

Molecular Weight

102.20 g/mol

InChI

InChI=1S/C5H10S/c1-4-2-3-5(4)6/h4-6H,2-3H2,1H3

InChI Key

OFCXQPNAVNZCIL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC1S

2-Methylcyclobutane-1-thiol is an organosulfur compound characterized by a cyclobutane ring with a methyl group and a thiol group attached. Its molecular formula is C5H10SC_5H_{10}S, and it features a four-membered carbon ring with one sulfur atom, which imparts unique chemical properties. The presence of the thiol group (-SH) makes this compound a low-molecular-mass thiol, which is known for its reactivity and ability to participate in various chemical and biological processes.

Typical of thiols, including:

  • Oxidation: Thiols can be oxidized to form disulfides. For instance, two molecules of 2-methylcyclobutane-1-thiol can react to form 2-methylcyclobutane-1,1'-disulfide.
  • Nucleophilic Substitution: The thiol group can act as a nucleophile, attacking electrophilic centers in various substrates, leading to the formation of thioethers.
  • Reduction Reactions: In the presence of reducing agents, disulfides formed from thiols can be reduced back to their corresponding thiols.

These reactions highlight the versatility of 2-methylcyclobutane-1-thiol in synthetic organic chemistry and its potential utility in various applications.

Thiol compounds play significant roles in biological systems, primarily due to their ability to participate in redox reactions. 2-Methylcyclobutane-1-thiol may exhibit biological activities such as:

  • Antioxidant Properties: Thiols can scavenge reactive oxygen species, potentially protecting cells from oxidative stress.
  • Metal Ion Chelation: The thiol group has a high affinity for metal ions, which may influence metal homeostasis in biological systems.
  • Modulation of Enzyme Activity: Thiols can affect enzyme functions by forming reversible covalent bonds with cysteine residues in proteins.

Research indicates that low-molecular-mass thiols are crucial for maintaining cellular redox balance and facilitating metabolic processes .

Several synthetic routes are available for the preparation of 2-methylcyclobutane-1-thiol:

  • Nucleophilic Substitution: Starting from 2-methylcyclobutanol, treatment with hydrogen sulfide or thionyl chloride can yield the corresponding thiol.
  • Radical Reactions: The reaction of 2-methylcyclobutyl radicals with sulfur sources can also produce 2-methylcyclobutane-1-thiol.
  • Direct Sulfhydrylation: This involves the addition of hydrogen sulfide to alkenes or alkynes derived from cyclobutane derivatives.

These methods allow for the efficient synthesis of 2-methylcyclobutane-1-thiol under mild conditions .

2-Methylcyclobutane-1-thiol has several potential applications:

  • Chemical Intermediates: It can serve as a building block in the synthesis of more complex organosulfur compounds.
  • Pharmaceuticals: Due to its biological activity, it may be explored for therapeutic applications, particularly as an antioxidant or metal chelator.
  • Flavoring Agents: Thiol compounds are often used in the food industry for their flavor-enhancing properties.

The unique structure of 2-methylcyclobutane-1-thiol may provide specific advantages in these applications compared to other thiols.

Research on the interactions of 2-methylcyclobutane-1-thiol with biological systems is limited but suggests that it may influence cellular processes through redox modulation and metal ion interactions. Studies on related low-molecular-mass thiols indicate that they can activate certain pathways involved in cell signaling and metabolism .

Several compounds share structural similarities with 2-methylcyclobutane-1-thiol. Here are some notable examples:

CompoundStructure TypeUnique Features
CysteineAmino acid thiolContains an amino group; vital for protein synthesis.
Penicillamineα-amino acid thiolUsed in treating rheumatoid arthritis; contains a carboxylic acid group.
Mercaptoacetic acidStraight-chain thiolSimple structure; used as a chelating agent.
HomocysteineAmino acid thiolInvolved in cardiovascular health; has two thiol groups.

The uniqueness of 2-methylcyclobutane-1-thiol lies in its cyclobutane structure combined with the thiol functionality, which may provide distinct reactivity patterns compared to these other compounds.

2-Methylcyclobutane-1-thiol belongs to the class of alicyclic thiols, featuring a cyclobutane ring with substituents at positions 1 and 2. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature systematically describes its structure as 2-methylcyclobutane-1-thiol, where:

  • The parent cyclobutane ring is numbered to give the thiol (-SH) group the lowest possible position (position 1)
  • A methyl (-CH₃) group occupies position 2

The compound's structural identity is further defined by:

PropertyValueSource Reference
CAS Registry Number1861661-29-1
Molecular FormulaC₅H₁₀S
Molecular Weight102.20 g/mol
SMILES NotationSC1C(C)CC1
Boiling PointNot reported-
DensityNot characterized-

Comparative analysis with related structures reveals distinct features:

  • 1-Methylcyclobutane-1-thiol (C₅H₁₀S, CAS 88183146): Positional isomer with thiol and methyl groups at the same carbon
  • 2-(2-Ethylcyclobutyl)cyclobutane-1-thiol (C₁₀H₁₈S, CAS 170008238): Bicyclic analog with extended alkyl substitution
  • (1R,2S)-2-methylcyclohexane-1-thiol (C₇H₁₄S, CAS 33787677): Six-membered ring counterpart demonstrating stereochemical complexity

Historical Context in Organosulfur Chemistry

The development of 2-methylcyclobutane-1-thiol synthesis reflects broader trends in organosulfur chemistry:

  • Early Thiol Synthesis (Pre-2000): Conventional methods focused on linear thiols and simple cyclic analogs, limited by challenges in cyclobutane ring formation
  • Ring-Contraction Advances (Post-2010): Novel strategies emerged using pyrrolidine precursors and hypervalent iodine reagents to construct strained systems
  • Stereoselective Breakthroughs (2020s): Recent work demonstrated >97% enantiomeric excess in cyclobutane synthesis via memory-of-chirality approaches

Key historical milestones:

  • 2015: First characterization of 1-methylcyclobutane-1-thiol derivatives
  • 2021: Publication of stereocontrolled ring contraction methodology enabling practical access to substituted cyclobutanes
  • 2024: Commercial availability of 2-methylcyclobutane-1-thiol from specialty chemical suppliers

Significance in Cyclobutane Derivative Research

The compound's research importance stems from three fundamental characteristics:

1.3.1. Ring Strain Effects
The cyclobutane ring's ~25 kcal/mol angle strain creates unique reactivity:

  • Enhanced susceptibility to ring-opening reactions compared to larger cycloalkanes
  • Stabilization of transition states in [2+2] cycloadditions
  • Altered acid-base properties of the thiol group due to conformational constraints

1.3.2. Thiol Group Versatility
The -SH moiety enables diverse transformations:

Reaction TypeExample ApplicationReference
Oxidative CouplingDisulfide bridge formation
Metal CoordinationCatalyst ligand development
Thiol-Ene ClickPolymer network construction

1.3.3. Stereochemical Complexity
Recent syntheses have achieved exceptional stereocontrol:

  • Memory of Chirality: Transfer of optical activity from pyrrolidine precursors to cyclobutane products
  • Diastereomer Separation: Chromatographic resolution of cis/trans isomers demonstrated for related compounds

These properties make 2-methylcyclobutane-1-thiol particularly valuable for:

  • Conformationally restricted drug analogs
  • Chiral catalyst development
  • Strain-promoted polymerization initiators

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

102.05032149 g/mol

Monoisotopic Mass

102.05032149 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-10-2024

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